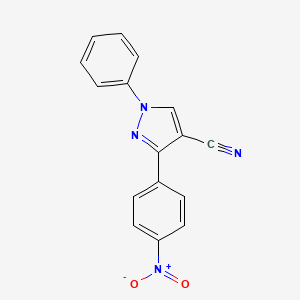![molecular formula C12H12BrClN2O3 B5869002 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that possesses a hydrazide functional group and a phenoxyacetyl moiety. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and ultimately result in the inhibition of tumor growth. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields using different methods. In addition, it has shown promising results in inhibiting the growth of cancer cells and can be used as a tool compound for studying the role of HDACs in cancer biology. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several potential future directions. In medicinal chemistry, it can be further optimized to improve its anti-tumor activity and selectivity. In biochemistry, it can be used as a tool compound for studying the role of HDACs in gene expression and epigenetic regulation. In pharmacology, it can be evaluated for its potential as an anti-inflammatory agent. Furthermore, it can be used as a starting material for the synthesis of other cyclopropane derivatives with potential biological activities.
合成方法
The synthesis of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been achieved using different methods, including the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with cyclopropanecarbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine (TEA) or pyridine.
科学研究应用
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its potential as a protease inhibitor, and in pharmacology, it has been evaluated for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAISHORQCRIIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)


